molecular formula C6H10O4 B7799125 2,3-Dimethylsuccinic acid CAS No. 57694-62-9

2,3-Dimethylsuccinic acid

Cat. No.: B7799125
CAS No.: 57694-62-9
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-UHFFFAOYSA-N
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Description

2,3-Dimethylsuccinic acid is an organic compound with the molecular formula C₆H₁₀O₄. It is a derivative of succinic acid, where two methyl groups are substituted at the 2 and 3 positions of the butanedioic acid backbone. This compound is known for its role as an intermediate in organic synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylsuccinic acid can be synthesized through the oxidation of dimethylbutane. The process involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to achieve the desired product. Another method involves the catalytic oxidation of dimethylbutane using oxygen in the presence of a catalyst like cobalt acetate.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of dimethylbutane. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to prevent over-oxidation and to maximize the efficiency of the catalyst.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce higher carboxylic acids or ketones.

    Reduction: It can be reduced to form 2,3-dimethylbutanol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, or oxygen with a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride for converting carboxyl groups to acyl chlorides, followed by reactions with nucleophiles.

Major Products:

    Oxidation: Higher carboxylic acids or ketones.

    Reduction: 2,3-Dimethylbutanol.

    Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylsuccinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.

    Biology: It serves as a chelating agent in biochemical studies, helping to stabilize metal ions in biological systems.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylsuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion stabilization is required. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and chemical processes.

Comparison with Similar Compounds

    Succinic Acid: The parent compound, which lacks the methyl substitutions.

    2,2-Dimethylsuccinic Acid: A structural isomer with methyl groups at the 2 and 2 positions.

    Methylsuccinic Acid: A derivative with a single methyl group substitution.

Uniqueness: 2,3-Dimethylsuccinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of two methyl groups at the 2 and 3 positions enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYRCVPDWTZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871958
Record name 2,3-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13545-04-5, 608-39-9, 608-40-2, 57694-62-9
Record name 2,3-Dimethylsuccinic acid
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Record name meso-2,3-Dimethyl-butanedioic acid
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Record name (R*,S*)-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylsuccinic acid
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Record name (-)-2,3-Dimethylbutanedioic acid
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Record name erythro-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylbutanedioic acid
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Record name (R*,S*)-2,3-dimethylsuccinic acid
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Record name 2,3-dimethylsuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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